1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
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Overview
Description
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 1,3,4-thiadiazole with ethoxyethyl bromide and 4-methylphenyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield the corresponding amines.
Scientific Research Applications
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the disruption of cellular processes and ultimately cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
1-[5-(2-Ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea can be compared with other 1,3,4-thiadiazole derivatives, such as:
1,3,4-Thiadiazole-2-thiol: Known for its antimicrobial properties.
1,3,4-Thiadiazole-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1,3,4-Thiadiazole-2-amine: Exhibits anticancer and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-3-20-9-8-12-17-18-14(21-12)16-13(19)15-11-6-4-10(2)5-7-11/h4-7H,3,8-9H2,1-2H3,(H2,15,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGDYFDVAXMVHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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